molecular formula C4H2Cl2O2S2 B2823287 4-Chlorothiophene-2-sulfonyl chloride CAS No. 1016315-26-6

4-Chlorothiophene-2-sulfonyl chloride

Cat. No. B2823287
CAS RN: 1016315-26-6
M. Wt: 217.08
InChI Key: KPRYGKBEZSAAFX-UHFFFAOYSA-N
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Description

4-Chlorothiophene-2-sulfonyl chloride is a chemical compound used in scientific research . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of 4-Chlorothiophene-2-sulfonyl chloride has been reported in scientific literature . The synthesis involves the reaction of 4-chlorothiophene-2-sulfonic acid with thionyl chloride .


Molecular Structure Analysis

The molecular structure of 4-Chlorothiophene-2-sulfonyl chloride is represented by the InChI code 1S/C4H2Cl2O2S2/c5-3-1-4(9-2-3)10(6,7)8/h1-2H . This indicates that the molecule consists of 4 carbon atoms, 2 hydrogen atoms, 2 chlorine atoms, 2 oxygen atoms, and 2 sulfur atoms .


Chemical Reactions Analysis

4-Chlorothiophene-2-sulfonyl chloride is involved in electrophilic aromatic substitution reactions . The positive end of the dipole attacks the aromatic compound while the negative end is complexed with the catalyst .


Physical And Chemical Properties Analysis

4-Chlorothiophene-2-sulfonyl chloride is a liquid at room temperature . It has a molecular weight of 217.1 .

Scientific Research Applications

Organic Synthesis and Pharmaceuticals

Photovoltaics and Organic Electronics

Mechanism of Action

Target of Action

Based on its structural similarity to other sulfonyl chloride compounds, it’s likely that it reacts with nucleophilic sites in biological molecules .

Mode of Action

4-Chlorothiophene-2-sulfonyl chloride is likely to undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile (in this case, the sulfonyl chloride group) forms a bond with an electron-rich aromatic ring (the thiophene ring). This reaction typically involves the formation of a cationic intermediate, which then loses a proton to regenerate the aromatic system .

Action Environment

The action of 4-Chlorothiophene-2-sulfonyl chloride can be influenced by various environmental factors. For instance, its reactivity might be affected by the pH of the environment. Moreover, its stability could be compromised under certain conditions, such as high temperatures .

Safety and Hazards

4-Chlorothiophene-2-sulfonyl chloride is classified as dangerous . It can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4-chlorothiophene-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2O2S2/c5-3-1-4(9-2-3)10(6,7)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRYGKBEZSAAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorothiophene-2-sulfonyl chloride

CAS RN

1016315-26-6
Record name 4-chlorothiophene-2-sulfonyl chloride
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